

# Pyrromethene 597: Application Notes and Protocols for Fluorescence Microscopy

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## Compound of Interest

Compound Name: *Pyrromethene 597*

Cat. No.: *B15622544*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pyrromethene 597** (PM-597) is a highly fluorescent and photostable lipophilic dye belonging to the BODIPY™ (boron-dipyrromethene) class of fluorophores. Its excellent photophysical properties, including a high molar extinction coefficient and good quantum yield in nonpolar environments, make it an ideal candidate for various applications in fluorescence microscopy. Primarily utilized for its affinity for neutral lipids, **Pyrromethene 597** serves as a robust tool for the visualization and quantification of lipid droplets within live and fixed cells. This document provides detailed application notes and experimental protocols for the use of **Pyrromethene 597** in cellular imaging and its application in high-content screening for drug discovery.

## Key Applications

- Lipid Droplet Staining:** **Pyrromethene 597** is highly effective for staining intracellular lipid droplets, which are dynamic organelles involved in lipid storage and metabolism. Its fluorescence is significantly enhanced in the nonpolar environment of the lipid droplet core, providing a high signal-to-noise ratio.
- High-Content Screening (HCS):** The bright and stable fluorescence of **Pyrromethene 597** is well-suited for automated imaging and analysis in HCS platforms. This enables the screening of compound libraries for their effects on lipid accumulation or depletion in cellular models of diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

- Cellular Imaging: As a lipophilic dye, **Pyrromethene 597** can be used to label cellular membranes, although its primary application remains the specific and bright staining of lipid droplets.

## Photophysical and Chemical Properties

The following table summarizes the key quantitative data for **Pyrromethene 597**.

Property	Value	Reference
Chemical Name	1,3,5,7,8-pentamethyl-2,6-di- <i>t</i> -butylpyrromethene-difluoroborate complex	N/A
Molecular Weight	374.32 g/mol	N/A
CAS Number	137829-79-9	N/A
Appearance	Orange crystalline solid	N/A
Solubility	Soluble in methanol, ethanol, <i>p</i> -dioxane, and other organic solvents.	N/A
Excitation Maximum ( $\lambda_{ex}$ )	~525 nm (in Ethanol)	N/A
Emission Maximum ( $\lambda_{em}$ )	~557 nm (in Ethanol)	N/A
Molar Extinction Coefficient ( $\epsilon$ )	~ $6.8 \times 10^4$ L·mol <sup>-1</sup> ·cm <sup>-1</sup> (at 525 nm in Ethanol)	N/A
Fluorescence Quantum Yield ( $\Phi_f$ )	~0.77 (in Ethanol)	N/A

## Experimental Protocols

### Protocol 1: Staining of Lipid Droplets in Live Cultured Cells

This protocol describes the staining of lipid droplets in live mammalian cells using **Pyrromethene 597**.

#### Materials:

- **Pyrromethene 597** stock solution (1 mM in DMSO)
- Cultured mammalian cells (e.g., HeLa, 3T3-L1, HepG2) grown on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Optional: Oleic acid complexed to BSA (for induction of lipid droplet formation)

#### Procedure:

- Cell Preparation: Culture cells to 70-80% confluency. For induction of lipid droplets, treat cells with oleic acid-BSA complex for 16-24 hours prior to staining.
- Preparation of Staining Solution: Prepare a fresh working solution of **Pyrromethene 597** by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5  $\mu$ M.
- Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the **Pyrromethene 597** staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to remove excess dye.
- Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., for TRITC or Cy3).

## Protocol 2: Staining of Lipid Droplets in Fixed Cultured Cells

This protocol is suitable for endpoint assays and for co-staining with antibodies (immunofluorescence).

#### Materials:

- **Pyrromethene 597** stock solution (1 mM in DMSO)
- Cultured mammalian cells grown on coverslips
- PBS, pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- Optional: DAPI or Hoechst for nuclear counterstaining
- Antifade mounting medium

#### Procedure:

- Cell Fixation: a. Wash cells grown on coverslips twice with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
- Staining: a. Prepare a 1-5  $\mu$ M working solution of **Pyrromethene 597** in PBS. b. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's protocol.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the stained cells using a fluorescence microscope.

## Application in Drug Discovery: High-Content Screening for Modulators of Lipid Accumulation

**Pyrromethene 597** can be integrated into high-content screening platforms to identify compounds that modulate intracellular lipid accumulation. This is particularly relevant for drug

discovery programs targeting metabolic diseases.

## Protocol 3: High-Content Screening Assay for Lipid Accumulation

This protocol outlines a general workflow for a 96- or 384-well plate-based HCS assay.

Materials:

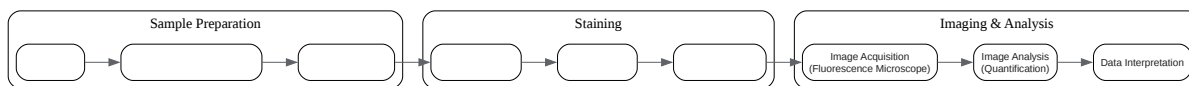
- **Pyrromethene 597** stock solution (1 mM in DMSO)
- Cell line relevant to the disease model (e.g., HepG2 for NAFLD)
- Assay plates (96- or 384-well, black, clear-bottom)
- Compound library
- Positive control (e.g., oleic acid)
- Negative control (e.g., vehicle, DMSO)
- Hoechst 33342 for nuclear staining
- Automated liquid handling and imaging systems

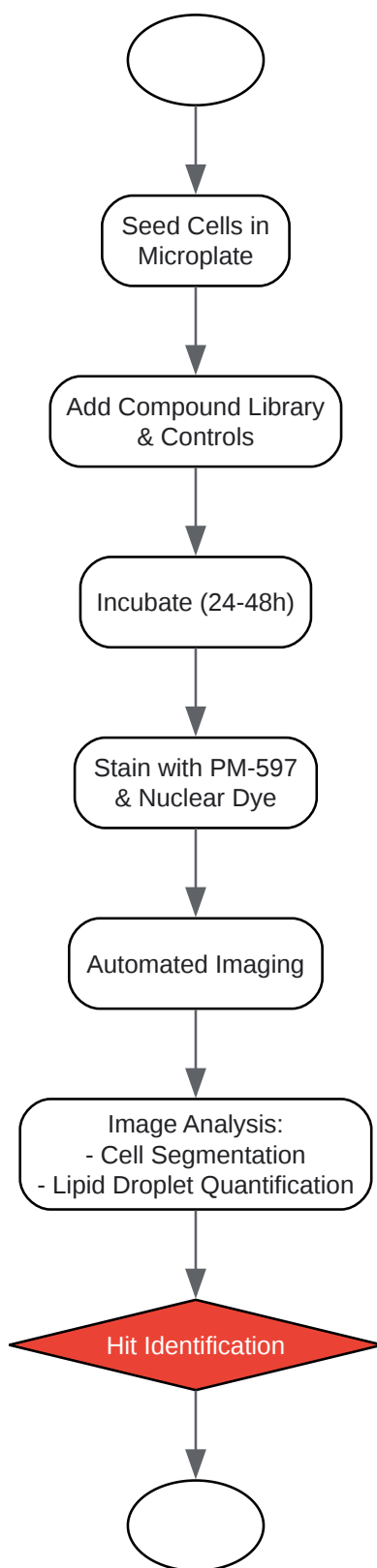
Procedure:

- **Cell Seeding:** Seed cells into the assay plates at a density that will result in a sub-confluent monolayer at the time of imaging.
- **Compound Treatment:** a. Add compounds from the library to the designated wells. b. Include positive and negative controls on each plate. c. Incubate for a predetermined time (e.g., 24-48 hours).
- **Staining:** a. Prepare a staining solution containing **Pyrromethene 597** (1-5  $\mu\text{M}$ ) and Hoechst 33342 (e.g., 1  $\mu\text{g/mL}$ ) in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution). b. Remove the compound-containing medium and add the staining solution to each well. c. Incubate for 20-30 minutes at room temperature, protected from light.

- Washing: Wash the cells with PBS using an automated plate washer.
- Imaging: Acquire images using a high-content imaging system. At a minimum, capture two channels: one for the nuclei (Hoechst 33342) and one for the lipid droplets (**Pyrromethene 597**).
- Image Analysis: a. Use image analysis software to identify individual cells based on the nuclear stain. b. Within each cell, quantify the intensity and/or area of the **Pyrromethene 597** fluorescence to determine the extent of lipid accumulation. c. Normalize the lipid droplet signal to the cell number. d. Identify "hits" as compounds that significantly increase or decrease lipid accumulation compared to controls.

## Visualizations





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